Welcome to the BenchChem Online Store!
molecular formula C8H7BrO3 B8779203 3-Bromo-4-(hydroxymethyl)benzoic acid

3-Bromo-4-(hydroxymethyl)benzoic acid

Cat. No. B8779203
M. Wt: 231.04 g/mol
InChI Key: DNVYNHKIISUSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08410151B2

Procedure details

A more general access to 3-alkyl-4-formyl-benzoic acids is given in the following section: Commercially available 2-bromo-terephthalic acid or 2-bromo-terephthalic acid dimethyl ester is transformed to 2-bromo-terephthalaldehyde via a reduction-oxidation sequence in analogy to litereture procedures (e.g. K. R. Roesch, H. Zhang, R. C. Larock, J. Org. Chem. (2001), 66, 8042-8051 (supporting information); T. Ise, D. Shiomi, K. Sato, T. Takui, Chemistry of Materials (2005), 17, 4486-4492; S, Narsimhan, K. G. Prasad, S. Madhavan, Synthetic Commun. (1995), 25, 1689-1697). 2-Bromo-terephthalaldehyde is then subjected to a Cannizzaro reaction according to a literature procedure (S. E. Hazlet, G. Bosmajian, J. H. Estes, E. F. Tallyn, J. Org. Chem. (1964), 29, 2034-2036) to give 3-bromo-4-hydroxymethyl-benzoic acid which is then oxidised for instance by treatment with MnO2 (lit. e.g. T. Ise, D. Shiomi, K. Sato, T. Takui, Chemistry of Materials (2005), 17, 4486-4492; S. Goswami, et al. Chem. Letters (2005), 34, 194-195) to 3-bromo-4-formyl-benzoic acid. This compound is then elaborated to the desired 3-alkyl-4-formyl-benzoic acid by either treating it with the appropriate alkenyl boron derivative (e.g. 2,4,6-trivinyl-cyclotriboroxane) under Suzuki conditions (Lit.: e.g. F. Kerins, D. F. O'Shea, J. Org. Chem. (2002), 67, 4968-4971) followed by catalytic hydrogenation or by reacting it with the appropriate alkyl-Zn reagents under Negishi conditions (e.g. H. Matsushita, E. Negishi, J. Org. Chem. (1982), 47, 4161-4165). The 4-formyl-group and the carboxylic acid function may require protection e.g. as an acetal and ester, respectively, during these transformations.
[Compound]
Name
3-alkyl-4-formyl-benzoic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].COC(=O)C1C=CC(C(OC)=O)=CC=1Br.BrC1C=C(C=O)C=CC=1C=O>>[Br:1][C:2]1[CH:10]=[C:9]([CH:8]=[CH:7][C:3]=1[CH2:4][OH:5])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
3-alkyl-4-formyl-benzoic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C(=O)OC)C=C1)Br)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.